ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 899729-52-3
VCID: VC4726508
InChI: InChI=1S/C23H20F3N3O5/c1-3-33-22(32)21-18(12-20(31)29(28-21)17-9-7-14(2)8-10-17)34-13-19(30)27-16-6-4-5-15(11-16)23(24,25)26/h4-12H,3,13H2,1-2H3,(H,27,30)
SMILES: CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C
Molecular Formula: C23H20F3N3O5
Molecular Weight: 475.424

ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate

CAS No.: 899729-52-3

VCID: VC4726508

Molecular Formula: C23H20F3N3O5

Molecular Weight: 475.424

* For research use only. Not for human or veterinary use.

ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate - 899729-52-3

Description

IUPAC Name

The IUPAC name for this compound is ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate.

Molecular Formula and Weight

  • Molecular Formula: C23H20F3N3O5

  • Molecular Weight: 475.4172 g/mol

Structural Representation

The compound features a dihydropyridazine ring system substituted with various functional groups, including an ethyl ester, a trifluoromethyl group, and a carbamoyl methoxy moiety.

SMILES Notation

The SMILES representation of the compound is:

text
CCOC(=O)c1nn(c(=O)cc1OCC(=O)Nc1ccc(cc1)C(F)(F)F)c1ccccc1C

Synthetic Pathways

The synthesis of ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions starting from readily available precursors.

Stepwise Synthesis:

  • Formation of Dihydropyridazine Core: The initial step includes the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds.

  • Substitution Reactions: Subsequent steps involve electrophilic aromatic substitution to introduce the trifluoromethyl and carbamoyl groups.

  • Esters Formation: The final product is obtained by esterification of the carboxylic acid with ethanol.

Yield and Purity

Reports indicate that the yield can vary depending on the reaction conditions but typically ranges from 60% to 80%. Purity assessments are often conducted using HPLC or NMR techniques.

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit significant biological activities, including:

  • Antimicrobial Activity: In vitro tests have shown effectiveness against various bacterial strains.

  • Anti-inflammatory Properties: Molecular docking studies indicate potential inhibition of enzymes involved in inflammatory pathways.

Mechanism of Action

The presence of multiple functional groups in the structure allows for interactions with biological targets, potentially modulating pathways associated with inflammation and microbial resistance.

In Silico Studies

Computational studies have predicted favorable binding affinities to several targets, suggesting that further optimization could lead to more potent derivatives.

Comparative Analysis

A comparative analysis with structurally related compounds reveals that modifications in the phenyl and trifluoromethyl groups significantly affect biological activity and solubility profiles.

CompoundMolecular WeightBiological ActivityReference
Ethyl 1-(4-methylphenyl)-6-oxo...475.4172 g/molAntimicrobial, Anti-inflammatory
Related Compound AX g/molActivity Y
Related Compound BZ g/molActivity W
CAS No. 899729-52-3
Product Name ethyl 1-(4-methylphenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate
Molecular Formula C23H20F3N3O5
Molecular Weight 475.424
IUPAC Name ethyl 1-(4-methylphenyl)-6-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate
Standard InChI InChI=1S/C23H20F3N3O5/c1-3-33-22(32)21-18(12-20(31)29(28-21)17-9-7-14(2)8-10-17)34-13-19(30)27-16-6-4-5-15(11-16)23(24,25)26/h4-12H,3,13H2,1-2H3,(H,27,30)
Standard InChIKey HIOGXKBBQROZNN-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C
Solubility not available
PubChem Compound 18579775
Last Modified Aug 17 2023

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